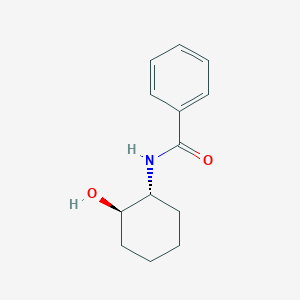
N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine, also known as PBOA, is a chemical compound that has been the subject of scientific research due to its potential for use in various fields. PBOA is a derivative of oxanamide and pyrazole, and its unique chemical structure has led to interest in its synthesis and potential applications.
Mecanismo De Acción
The mechanism of action of N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine is not fully understood, but it is believed to interact with various biological targets through hydrogen bonding and other interactions. This compound has been shown to bind to certain enzymes and receptors, leading to changes in their activity and function. Further research is needed to fully elucidate the mechanism of action of this compound and its potential applications.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including changes in enzyme activity, gene expression, and cell signaling pathways. This compound has been shown to inhibit the activity of certain enzymes, including tyrosine kinases and phosphodiesterases, which play important roles in cell signaling and regulation. This compound has also been shown to modulate gene expression, leading to changes in cellular function and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine has several advantages for use in lab experiments, including its unique chemical structure and potential for use in various applications. This compound can be synthesized in relatively high yields and purity, making it a useful tool for studying various biological and chemical systems. However, this compound also has limitations, including its potential toxicity and limited solubility in certain solvents. Careful consideration should be given to these factors when designing experiments using this compound.
Direcciones Futuras
There are several future directions for research on N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine, including its potential use as a drug candidate for various diseases, its use in materials science and catalysis, and further investigation into its mechanism of action and biochemical effects. Additionally, further research is needed to optimize the synthesis and purification of this compound, and to develop new methods for its use in various applications.
Métodos De Síntesis
The synthesis of N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine can be achieved through a multi-step process involving the reaction of oxanamide with pyrazole. The reaction produces a mixture of isomers, which can be separated and purified using various techniques such as column chromatography and recrystallization. The yield and purity of this compound can be optimized through careful control of reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been investigated as a potential drug candidate due to its ability to interact with various biological targets. This compound has also been studied for its use in materials science, where it has shown promise as a component in the synthesis of novel polymers and materials. Additionally, this compound has been explored for its potential use as a catalyst in various reactions, including the synthesis of organic compounds.
Propiedades
IUPAC Name |
N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-11(3-8-15-7-2-6-13-15)14-12-4-9-16-10-5-12/h2,6-7,11-12,14H,3-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPMLSDWDVRXNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C=CC=N1)NC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide](/img/structure/B6638219.png)
![[2-(4-Methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B6638225.png)
![2-[Benzyl-[2-[2-(trifluoromethyl)benzimidazol-1-yl]acetyl]amino]acetic acid](/img/structure/B6638229.png)
![(4-Fluorophenyl)-[1-[(1-phenylpyrazol-4-yl)methyl]piperidin-4-yl]methanol](/img/structure/B6638231.png)

![N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide](/img/structure/B6638250.png)
![ethyl N-[4-(benzenesulfonyl)phenyl]carbamate](/img/structure/B6638251.png)

![(S)-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetamide](/img/structure/B6638262.png)

![2-Furyl(1-oxa-9-azaspiro[5.5]undec-9-yl)methanone](/img/structure/B6638273.png)
![3-[[(2,2-Dimethylcyclopentyl)amino]methyl]oxolan-3-ol](/img/structure/B6638289.png)
![1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone](/img/structure/B6638309.png)
![Ethyl 2-[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B6638325.png)